RC574

Ferroptosis Neuroprotection Oxidative Stress

RC574 is a structurally unique probucol derivative with a selenophene moiety, conferring potent ferroptosis inhibition (IC50 276.2 nM) absent in the parent compound. It upregulates GPX1 and protects against oxidative cell death in neuronal models, making it an essential tool for neuroscience and ferroptosis research. Procure this high-purity, validated inhibitor for robust, reproducible results.

Molecular Formula C18H24OSSe
Molecular Weight 367.4 g/mol
Cat. No. B3025809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRC574
Molecular FormulaC18H24OSSe
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)[Se]C2=CC=CS2
InChIInChI=1S/C18H24OSSe/c1-17(2,3)13-10-12(21-15-8-7-9-20-15)11-14(16(13)19)18(4,5)6/h7-11,19H,1-6H3
InChIKeyCUSKUKDTRDQWBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RC574: A Quantitative Guide to Differentiating a Potent Ferroptosis Inhibitor from its Probucol Progenitor


RC574 is a potent ferroptosis inhibitor and a derivative of the hypocholesterolemic agent probucol [1]. Chemically identified as 2,6-bis(1,1-dimethylethyl)-4-(2-thienylseleno)-phenol with CAS Number 2584411-87-8, it exhibits a unique chemical structure distinct from its parent molecule due to the introduction of a selenophene moiety . Its primary reported mechanism of action involves the upregulation of Glutathione Peroxidase 1 (GPX1) and protection against oxidative cell death in neuronal cell models [1].

The Procurement Risk with RC574: Why Structural Analogs Like Probucol Are Not Interchangeable


While RC574 is structurally derived from the well-known compound probucol, simple substitution is not supported by functional data. Direct comparative studies demonstrate that probucol itself lacks the neuroprotective efficacy of RC574 in key models of oxidative stress [1]. This functional divergence is likely attributable to the distinct chemical modification in RC574, which endows it with a unique biological profile that cannot be assumed for its parent compound or other structural analogs. For a researcher or industrial user, selecting probucol based on its historical use or lower cost would introduce a significant risk of experimental failure, as it would not recapitulate the same potent ferroptosis inhibition observed with RC574 [1].

A Procurement Guide to RC574: Verifiable, Quantitative Differentiation from In-Class Candidates


Comparative Neuroprotective Efficacy: RC574 vs. Probucol in a Cellular Model of Oxitosis

In a direct head-to-head comparison, RC574 demonstrates significant neuroprotection against glutamate-induced oxitosis in HT22 cells at a concentration of 0.5 µM, whereas its parent compound, probucol, fails to provide any protective effect under identical conditions [1].

Ferroptosis Neuroprotection Oxidative Stress

Quantified Inhibition of Glutamate-Induced Ferroptosis: RC574 IC50 in HT22 Cells

RC574 potently inhibits glutamate-induced ferroptotic cell death in HT22 mouse hippocampal cells with a well-defined half-maximal inhibitory concentration (IC50) of 276.2 nM [1]. This quantitative benchmark provides a clear point of reference for assay design and quality control.

Ferroptosis Cell Death Assay High-Throughput Screening

Protection Against Pharmacological GPX4 Inhibition: Differentiating RC574 from Upstream Mechanisms

RC574 provides complete protection against ferroptosis induced by the direct GPX4 inhibitor RSL3 in HT22 cells across a concentration range of 62.5 nM to 1,000 nM [1]. This is a critical distinction from compounds that only modulate upstream oxidative stress pathways, demonstrating that RC574's protective effect is robust even when the core ferroptosis executioner, GPX4, is directly targeted.

Ferroptosis GPX4 RSL3

Mitochondrial Protection Profile: A Differentiating Mechanism of Action

Beyond simple cell death inhibition, RC574's protective mechanism involves specific effects on mitochondrial health. In HT22 cells, RC574 (and its analog RC363) was shown to inhibit both the glutamate-induced collapse of mitochondrial membrane potential (MMP) and the associated production of mitochondrial superoxide anion [1]. The study's text confirms that the compounds "were able to inhibit the effects of Glu on the mitochondrial membrane potential (MMP) and the production of mitochondrial superoxide anion (O2 -)" [1]. This is a more nuanced and potentially advantageous phenotype compared to a generic antioxidant.

Mitochondria Oxidative Stress Mechanism of Action

Evidence-Driven Application Scenarios for Procuring RC574


Validating Ferroptosis Mechanisms in Glutamate-Induced Oxidative Stress Models

Leveraging the direct comparative data [1], RC574 is the optimal choice for experiments designed to validate the role of ferroptosis in glutamate excitotoxicity models. Its proven efficacy at 0.5 µM, contrasted with the inactivity of probucol, provides a robust positive control and specific tool for interrogating this cell death pathway in HT22 cells or primary neuronal cultures. This ensures that any observed neuroprotection is directly attributable to the inhibition of the ferroptotic pathway rather than a general antioxidant effect.

Standardization of High-Throughput Screens for Novel Ferroptosis Modulators

For industrial or academic high-throughput screening (HTS) campaigns seeking new modulators of ferroptosis, RC574 provides a well-characterized benchmark. Its defined IC50 of 276.2 nM for inhibiting glutamate-induced cell death [1] allows for the establishment of reliable assay windows and the quantitative calibration of screening platforms. Procuring RC574 for use as a reference standard enables direct potency comparisons for newly identified hit compounds in a validated assay context.

Investigating Downstream Ferroptotic Execution in GPX4-Deficient Models

As evidenced by its complete protection against RSL3-induced cell death [1], RC574 is a powerful tool for studies focused on the terminal stages of ferroptosis. In experimental systems where GPX4 is pharmacologically inhibited or genetically silenced, RC574 can be deployed to dissect the downstream events required for cell death. This application is invaluable for mapping the ferroptotic signaling cascade and identifying potential therapeutic targets that function even when the primary cellular defense (GPX4) is compromised.

Studies of Mitochondrial Dysfunction in Neurodegenerative Pathways

The specific mitochondrial protective effects of RC574 [1] make it a superior choice for research investigating the intersection of ferroptosis and mitochondrial health. Researchers studying how oxidative stress impacts mitochondrial membrane potential and superoxide production in neuronal models can use RC574 as a selective tool to isolate the contribution of ferroptosis to these mitochondrial parameters, a level of specificity not achievable with less targeted antioxidants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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